REACTION_SMILES
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[F:1][N:2]([C:3]([CH3:4])([CH3:5])[CH3:6])[S:7]([c:8]1[cH:9][cH:10][c:11]([CH3:12])[cH:13][cH:14]1)(=[O:15])=[O:16].[K+:28].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[c:17]1([O-:27])[cH:18][cH:19][cH:20][c:21]2[cH:22][cH:23][cH:24][cH:25][c:26]12>>[F:1][c:18]1[c:17]([OH:27])[c:26]2[c:21]([cH:20][cH:19]1)[cH:22][cH:23][cH:24][cH:25]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)N(F)C(C)(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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[O-]c1cccc2ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]c1cccc2ccccc12
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Name
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Type
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product
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Smiles
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Oc1c(F)ccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |